Zanapezil

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Zanapezil se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de bromuros de alquilo secundarios y terciarios con cetonas cíclicas y acíclicas . La reacción es redox-neutra y no requiere ácidos o bases fuertes .

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala de su ingrediente farmacéutico activo (API) en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso generalmente incluye pasos como cristalización, filtración y secado para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Zanapezil se somete a varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).

Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido).

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Comparative Efficacy with Donepezil

Research has compared the effects of Zanapezil and Donepezil (another well-known acetylcholinesterase inhibitor) on ACh levels and related neurotransmitters. A study conducted on freely moving rats demonstrated that this compound significantly increased ACh levels more rapidly than Donepezil. At doses of 2 mg/kg, this compound increased ACh by 106.5% compared to Donepezil's 76.1% at similar doses .

Summary of Findings

| Drug | Dose (mg/kg) | ACh Increase (%) | Time to Effect (min) |

|---|---|---|---|

| This compound | 2 | 106.5 | 20 |

| Donepezil | 2 | 76.1 | 60 |

This rapid effect may make this compound particularly useful in early-stage Alzheimer's disease treatment, where quick cognitive enhancement is desirable.

Alzheimer's Disease

This compound has been primarily studied for its efficacy in treating Alzheimer's disease. In a controlled study, it was shown to increase not only ACh but also other monoamines such as dopamine and serotonin, suggesting a broader neurochemical impact that could benefit cognitive function .

Case Studies

- Case Study Overview : A patient diagnosed with mild Alzheimer's disease exhibited significant cognitive improvements when treated with this compound over a period of 21 days. The treatment was well tolerated with minimal side effects reported .

- Comparative Case : Another case highlighted the use of Donepezil in advanced Alzheimer's disease, showing improvements in cognitive and behavioral symptoms. This comparison suggests that while both drugs are effective, this compound may offer advantages in terms of onset and side effect profile .

Potential Off-Label Uses

While primarily indicated for Alzheimer's disease, the pharmacological profile of this compound suggests potential off-label applications in other types of dementia:

- Vascular Dementia : Preliminary studies indicate that enhancing cholinergic activity may improve cognitive function in patients suffering from vascular dementia.

- Lewy Body Dementia : Similar mechanisms may apply, although more research is required to establish efficacy conclusively.

Safety and Side Effects

This compound has shown a favorable safety profile compared to other cholinesterase inhibitors. In studies, it produced fewer peripheral side effects such as muscle fasciculation and gastrointestinal disturbances than Donepezil . This aspect is particularly important for patients who may be sensitive to medication side effects.

Summary of Research Findings

This compound represents a promising option within the class of acetylcholinesterase inhibitors for treating Alzheimer's disease and potentially other forms of dementia. Its rapid action on ACh levels and favorable side effect profile position it as a valuable therapeutic agent.

Key Research Insights

- Efficacy : this compound increases ACh levels more quickly than Donepezil.

- Safety : Fewer side effects reported compared to traditional treatments.

- Broader Applications : Potential benefits for other dementias warrant further investigation.

Mecanismo De Acción

Zanapezil ejerce sus efectos inhibiendo selectivamente la acetilcolinesterasa, la enzima responsable de la degradación de la acetilcolina . Al prevenir la degradación de la acetilcolina, this compound mejora la transmisión colinérgica, que es crucial para la función cognitiva . Se espera que este mecanismo actúe selectivamente en el sistema nervioso central, lo que resulta en menos reacciones adversas periféricas .

Compuestos Similares:

Donepezil: Otro inhibidor de la acetilcolinesterasa que se usa para tratar la enfermedad de Alzheimer.

Tacrina: Un inhibidor de la acetilcolinesterasa más antiguo con un mecanismo de acción similar.

Rivastigmina: Un inhibidor dual de la acetilcolinesterasa y la butirilcolinesterasa.

Singularidad de this compound: this compound es único en su inhibición selectiva de la acetilcolinesterasa, lo que se espera que resulte en menos reacciones adversas periféricas en comparación con otros inhibidores . Además, su inhibición moderada de la unión al receptor muscarínico M1 y M2 lo distingue de otros compuestos .

Comparación Con Compuestos Similares

Donepezil: Another acetylcholine esterase inhibitor used to treat Alzheimer’s disease.

Tacrine: An older acetylcholine esterase inhibitor with a similar mechanism of action.

Rivastigmine: A dual inhibitor of acetylcholine esterase and butyrylcholine esterase.

Uniqueness of Zanapezil: this compound is unique in its selective inhibition of acetylcholine esterase, which is expected to result in fewer peripheral adverse reactions compared to other inhibitors . Additionally, its moderate inhibition of muscarinic M1 and M2 receptor binding distinguishes it from other compounds .

Actividad Biológica

Zanapezil, also known as TAK-147, is a selective acetylcholinesterase (AChE) inhibitor under investigation for the treatment of Alzheimer's disease (AD). This compound has garnered attention due to its potential neuroprotective effects and ability to enhance cholinergic neurotransmission. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound operates primarily by inhibiting AChE, an enzyme responsible for the breakdown of acetylcholine (ACh), thereby increasing ACh levels in the brain. This mechanism is crucial for cognitive functions, particularly in patients suffering from AD. The compound is structurally related to donepezil but exhibits distinct pharmacological properties that may offer advantages in clinical settings.

In Vivo Studies

In a study investigating the effects of this compound on freely moving rats, oral administration at a dose of 2 mg/kg for 21 days resulted in significant alterations in neurotransmitter levels within the ventral hippocampus. The results indicated:

- Increased Levels of Neurotransmitters : this compound enhanced ACh, epinephrine (Epi), dopamine (DA), and serotonin (5-HT) levels compared to donepezil.

- Differential Impact on Monoamines : While both drugs affected monoamine levels, this compound showed a unique profile in modulating neurotransmitter ratios, which may contribute to its therapeutic efficacy in cognitive enhancement and neuroprotection .

Cholinesterase Inhibition

This compound has demonstrated potent AChE inhibitory activity. Comparative studies with donepezil revealed:

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 0.036 | Strong AChE inhibition |

| Donepezil | 0.049 | Moderate AChE inhibition |

This table illustrates that this compound may provide superior inhibition compared to donepezil, which could translate into enhanced clinical outcomes for AD patients.

Case Studies

A notable case study involved a patient with advanced Alzheimer's disease who was treated with this compound as part of a clinical trial. The patient exhibited improvements in cognitive function and behavioral symptoms over a treatment period of several months. These findings suggest that this compound not only helps manage symptoms but may also contribute to long-term cognitive benefits .

Neuroprotective Effects

This compound's neuroprotective properties have been evaluated in various experimental models:

- Oxidative Stress Reduction : In vitro studies indicated that this compound could reduce cell death induced by oxidative stress and amyloid-beta (Aβ) exposure in neuronal cell lines .

- Neurotoxicity Assessment : Toxicity studies showed that this compound did not exhibit significant adverse effects on vital organs or induce histopathological damage at therapeutic doses .

Propiedades

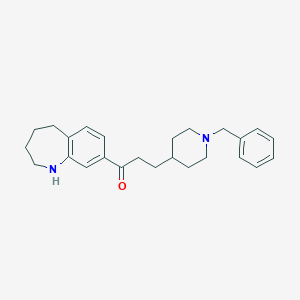

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBLXLOXUGVTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861521 | |

| Record name | Zanapezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Zanapezil inhibits the degradation of acetylcholine, a neurotransmitter, to prevent the reduction of cerebral acetylcholine levels and to enhance the mental function of patients with dementia. It is expected to act selectively on the central nervous system, resulting in fewer peripheral adverse reactions. | |

| Record name | Zanapezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

142852-50-4 | |

| Record name | Zanapezil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142852504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanapezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04859 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zanapezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZANAPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A0800O89N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.